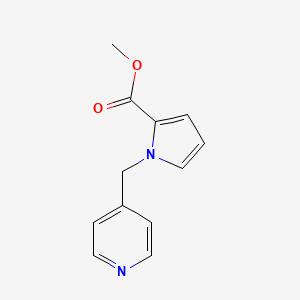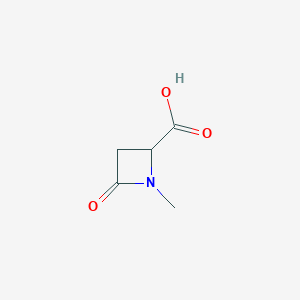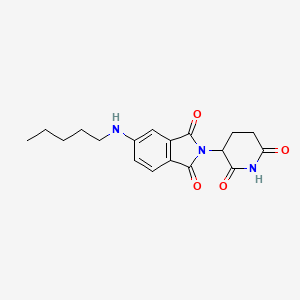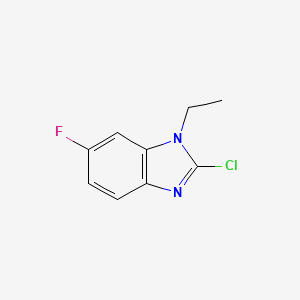![molecular formula C21H23F3N4O4 B13912434 2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is a complex organic compound that features a benzo[d]isoxazole core, a pyrazine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid typically involves multiple steps:
Formation of the benzo[d]isoxazole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a nitrobenzene derivative, under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrazine ring: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazine boronic acid derivative and a halogenated benzo[d]isoxazole intermediate.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-6-carboxylic acid derivatives, while reduction could produce dihydropyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest that it may interact with enzymes, receptors, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structural properties may impart specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acetic acid moiety.
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)butanoic acid: This compound has a butanoic acid moiety, providing a longer carbon chain compared to the acetic acid derivative.
Uniqueness
The uniqueness of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid lies in its specific combination of structural features, including the benzo[d]isoxazole core, the pyrazine ring, and the trifluoromethyl group. These features may impart unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C21H23F3N4O4 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
2-[5-[methyl-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propyl]amino]pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C21H23F3N4O4/c1-3-5-14-16(7-6-15-19(14)32-27-20(15)21(22,23)24)31-9-4-8-28(2)17-12-25-13(11-26-17)10-18(29)30/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,29,30) |
Clé InChI |
YOZGUTZZNGXRCT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCN(C)C3=NC=C(N=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


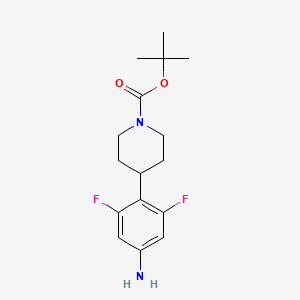
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
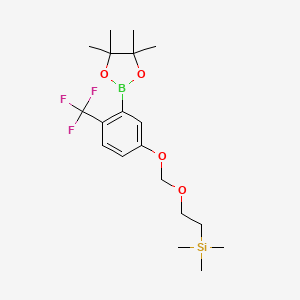
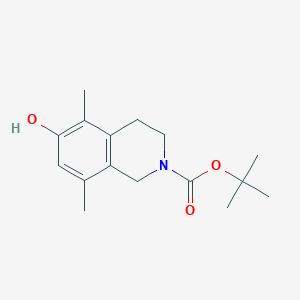


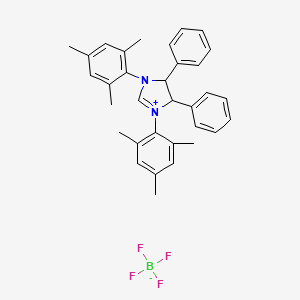
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
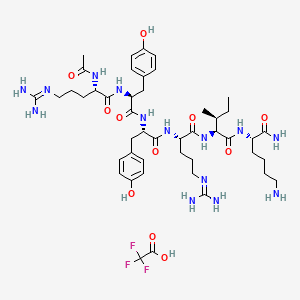
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
